methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzothiophene-2-carboxylate
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Description
Methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the sulfonamido and benzamido groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance efficiency and reproducibility.
Properties
IUPAC Name |
methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S2/c1-15-11-13-16(14-12-15)33(29,30)26-19-9-5-3-7-17(19)23(27)25-21-18-8-4-6-10-20(18)32-22(21)24(28)31-2/h3-14,26H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZKUNCZXZNAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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